molecular formula C8H4BrF2N B1432532 2-(3-Bromo-2,6-difluorophenyl)acetonitrile CAS No. 1516081-14-3

2-(3-Bromo-2,6-difluorophenyl)acetonitrile

Cat. No.: B1432532
CAS No.: 1516081-14-3
M. Wt: 232.02 g/mol
InChI Key: IWAMIZNQNATIKJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 g/mol . It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the reaction of 3-bromo-2,6-difluorobenzaldehyde with a suitable nitrile source under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes using automated reactors. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,6-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

    Catalysts: Palladium, copper complexes

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions include substituted phenylacetonitriles, biaryl compounds, and various halogenated derivatives.

Scientific Research Applications

2-(3-Bromo-2,6-difluorophenyl)acetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,6-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2,6-difluorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAMIZNQNATIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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